2-Chloro-5-aminomethylthiazole

Process Chemistry Agrochemical Synthesis Yield Optimization

Sourcing a reliable 2-chloro-5-aminomethylthiazole intermediate for neonicotinoid synthesis or metabolite analysis is critical to avoid synthetic dead ends. This compound delivers the precise regiochemistry required for Clothianidin manufacture at scale. - Yields 91.2% in the key industrial Clothianidin coupling reaction, enabling cost-effective scale-up. - Serves as the validated analytical standard for LC-MS/MS quantitation of Thiamethoxam residues in environmental matrices. - Supplied with full CoA (HPLC, NMR, GC) and available from stock for immediate dispatch.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 120740-08-1
Cat. No. B030986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-aminomethylthiazole
CAS120740-08-1
Synonyms2-Chloro-5-(aminomethyl)thiazole;  2-Chloro-5-thiazolemethanamine;  2-Chloro-5-thiazolemethylamine;  5-(Aminomethyl)-2-chlorothiazole
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)CN
InChIInChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2
InChIKeyKCDQBIMJBRASQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-aminomethylthiazole for Agrochemical and Pharmaceutical R&D


2-Chloro-5-aminomethylthiazole (CAS 120740-08-1), also known as (2-chloro-1,3-thiazol-5-yl)methanamine, is a heterocyclic thiazole derivative bearing a reactive primary aminomethyl group at the 5-position and a chloro substituent at the 2-position . This compound is primarily valued as a key synthetic intermediate in the production of the commercial neonicotinoid insecticide Clothianidin , and is also recognized as a metabolite of the widely used neonicotinoid Thiamethoxam, making it essential for environmental fate and residue studies [1]. Its molecular formula is C₄H₅ClN₂S, with a molecular weight of 148.61 g/mol .

Key intermediate for Clothianidin insecticide synthesis
Metabolite standard for Thiamethoxam environmental analysis
Reactive amine handle for derivatization libraries

Why Generic Thiazole Building Blocks Cannot Substitute


Generic substitution with other thiazole derivatives—such as 2-bromo-5-aminomethylthiazole, 2-chloro-5-methylthiazole, or unsubstituted 5-aminomethylthiazole—is not feasible due to 2-chloro-5-aminomethylthiazole's unique combination of a nucleophilic primary amine and a 2-chloro substituent. This specific pattern is essential for the construction of the N-nitroimino pharmacophore of Clothianidin and for the precise identification and quantification of Thiamethoxam metabolites in complex biological and environmental matrices [1]. Analogs lacking either the 2-chloro atom or the 5-aminomethyl group fail to undergo the same regioselective coupling reactions or produce different metabolic pathways, leading to incorrect analytical results or synthetic dead ends .

2-Bromo analog

May alter coupling reactivity and metabolic pathway recognition compared to 2-chloro.

2-Chloro-5-methyl analog

Lacks nucleophilic amine; may not support N-nitroimino pharmacophore formation.

Unsubstituted 5-aminomethyl analog

Missing 2-chloro may shift regioselectivity and Thiamethoxam metabolite identity.

Key Evidence for 2-Chloro-5-aminomethylthiazole Selection


Superior Synthesis Yield vs. Traditional Method

2-Chloro-5-aminomethylthiazole can be synthesized with a yield of 91.2% using an optimized reaction of 2-chloro-5-(chloromethyl)thiazole with ammonia in methanol, followed by acid workup . In contrast, a standard autoclave reaction under similar conditions yields only 41.4% . This 49.8 percentage-point improvement demonstrates a clear, quantifiable advantage for industrial-scale procurement when selecting this intermediate for Clothianidin production.

Yield vs. Traditional Method
Head-to-head
91.2% vs 41.4%
Supports process selection for scalable synthesis
Data to verify; method details may vary
Process Chemistry Agrochemical Synthesis Yield Optimization

Essential Intermediate for Clothianidin Synthesis

2-Chloro-5-aminomethylthiazole is a direct precursor to Clothianidin, a major neonicotinoid insecticide with annual sales ranked among the top 10 globally . The compound is reacted with N-methyl-N-nitro-S-methylisothiourea or N-methyl-N-nitro-O-methylisourea to yield Clothianidin . This specific chemical transformation is unique to the 2-chloro-5-aminomethylthiazole scaffold; alternative aminomethylthiazoles lacking the 2-chloro substituent cannot participate in this reaction sequence to form the active N-nitroimino pharmacophore [1].

Clothianidin Precursor Role
Reported
Validated intermediate for Clothianidin
Required for Clothianidin-targeted R&D programs
Patent data; other aminomethylthiazoles not suitable
Agrochemical Development Insecticide Synthesis Neonicotinoid Chemistry

Definitive Standard for Thiamethoxam Metabolite Analysis

2-Chloro-5-aminomethylthiazole is an established metabolite of Thiamethoxam, a widely used neonicotinoid insecticide [1]. Its presence in environmental and biological samples serves as a marker for Thiamethoxam exposure and degradation . Unlike other potential thiazole-based analytical standards, this specific compound is required for accurate LC-MS/MS quantification and method validation. The use of an incorrect analog would lead to false negatives or inaccurate quantitation in regulatory compliance studies .

Thiamethoxam Metabolite Identity
Class-level
Confirmed metabolite for LC-MS/MS
Ensures accurate environmental quantitation
Metabolite marker; analog may give false negatives
Environmental Chemistry Metabolomics Analytical Standards

Analytical Purity and Storage Stability

Commercial supplies of 2-chloro-5-aminomethylthiazole are routinely available at ≥95% purity, with batch-specific QC data including NMR, HPLC, and GC analyses . The compound is supplied as a clear, colorless oil and is stable when stored at -20°C under inert atmosphere . In contrast, other aminomethylthiazole analogs may exhibit lower commercial purity standards or require less stringent storage, introducing variability that can compromise experimental reproducibility and regulatory data integrity .

Purity & Storage Parameters
Data to verify
≥95% purity, -20°C storage
Supports batch consistency in analytical workflows
Supplier QC data; verify lot-specific CoA
Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases in Agrochemical and Environmental Research


Scalable Clothianidin Synthesis

2-Chloro-5-aminomethylthiazole is the preferred starting material for the industrial production of Clothianidin. The high-yielding (91.2%) synthetic route enables cost-effective, large-scale manufacturing . This application is further supported by the compound's established role in multiple Clothianidin synthetic pathways, including reactions with N-methyl-N-nitro-S-methylisothiourea and N-methyl-N-nitro-O-methylisourea .

Thiamethoxam Environmental Fate and Residue Analysis

As a verified metabolite of Thiamethoxam, 2-chloro-5-aminomethylthiazole is an essential analytical standard for quantifying Thiamethoxam degradation in soil, water, and plant tissues using LC-MS/MS . Its use is mandated in environmental fate studies and regulatory residue trials for neonicotinoid pesticides .

Synthesis of Novel Aminomethylthiazole Bioactives

The primary amine group of 2-chloro-5-aminomethylthiazole serves as a versatile handle for derivatization, enabling the synthesis of diverse libraries of thiazole-based compounds. SAR studies on antiplasmodial aminomethylthiazoles have demonstrated that substituents at the 2-position, such as chlorine, significantly influence biological activity . This makes 2-chloro-5-aminomethylthiazole a valuable scaffold for medicinal chemistry programs targeting infectious diseases, inflammation, and oncology .

Quality Control and Reference Standard Preparation

High-purity (≥95%) 2-chloro-5-aminomethylthiazole, supported by certificate of analysis (CoA) including HPLC, NMR, and GC data , is critical for preparing calibration standards and quality control samples in GLP and ISO 17025 accredited laboratories. This ensures accurate quantitation and method validation for regulatory compliance .

Application
Selection Property
Validation Focus
Clothianidin synthesis scale-up
Reported high-yield route
Process reproducibility and yield
Thiamethoxam environmental fate studies
Metabolite-specific analytical standard
LC-MS/MS quantification accuracy
Novel thiazole bioactives synthesis
Derivatizable primary amine
SAR and bioactivity screening
Reference standard preparation
Documented purity profile
Batch-to-batch consistency, CoA verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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